Barium bis(dihydrogenorthophosphate)

Thermal Analysis Dehydration Kinetics Phosphate Glass Precursor

Barium bis(dihydrogenorthophosphate) [Ba(H₂PO₄)₂, CAS 13466-20-1] is an acidic orthophosphate salt of barium that serves as a key precursor in phosphate laser glass manufacturing, a component in proton-conducting solid electrolytes, and a non-refractive corrosion-inhibiting pigment. It crystallises in an orthorhombic Pccn structure and exhibits distinct thermal dehydration behaviour, anisotropic proton conductivity, and specific stoichiometric control that set it apart from other barium phosphates and alkaline-earth dihydrogen phosphates.

Molecular Formula Ba3(PO4)2
Ba3O8P2
Molecular Weight 331.301482
CAS No. 13466-20-1
Cat. No. B077797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium bis(dihydrogenorthophosphate)
CAS13466-20-1
Molecular FormulaBa3(PO4)2
Ba3O8P2
Molecular Weight331.301482
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]
InChIInChI=1S/Ba.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2
InChIKeyIOPOLWHQYJSKCT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Bis(dihydrogenorthophosphate) (CAS 13466-20-1) – Quantified Differentiation for Scientific Procurement and Process Design


Barium bis(dihydrogenorthophosphate) [Ba(H₂PO₄)₂, CAS 13466-20-1] is an acidic orthophosphate salt of barium that serves as a key precursor in phosphate laser glass manufacturing, a component in proton-conducting solid electrolytes, and a non-refractive corrosion-inhibiting pigment [1]. It crystallises in an orthorhombic Pccn structure and exhibits distinct thermal dehydration behaviour, anisotropic proton conductivity, and specific stoichiometric control that set it apart from other barium phosphates and alkaline-earth dihydrogen phosphates [2].

Why Generic Barium Phosphate Substitution Fails – Key Divergences in Solubility, Thermal Behaviour and Proton Transport


Barium bis(dihydrogenorthophosphate) cannot be interchangeably used with other barium phosphates such as tribasic barium phosphate [Ba₃(PO₄)₂] or barium hydrogen phosphate [BaHPO₄] because of critical differences in water solubility , thermal decomposition pathway [1], and proton conductivity characteristics [2]. While Ba₃(PO₄)₂ is practically insoluble in water, Ba(H₂PO₄)₂ exhibits water solubility that directly influences its processing in wet-chemical routes and its function in aqueous coating formulations. Furthermore, the two-step dehydration of Ba(H₂PO₄)₂ produces well-defined intermediate phases—barium dihydrogen pyrophosphate and barium metaphosphate—at predictable temperatures [1], whereas alternative barium phosphates follow different decomposition routes that may not deliver the same glass-melt reactivity or intermediate-temperature proton conduction. Substitution with calcium or strontium dihydrogen phosphates introduces additional deviations in decomposition temperature ranges and final oxide compositions, making direct replacement unreliable in precision optical glass and solid-electrolyte applications.

Quantitative Evidence Guide – Head-to-Head and Cross-Study Comparisons for Barium Bis(dihydrogenorthophosphate) (13466-20-1)


Two-Step Thermal Dehydration Pathway vs. Ca(H₂PO₄)₂·H₂O

Ba(H₂PO₄)₂ undergoes a two-step thermal dehydration with maximum rate peaks at ~265°C and ~370°C, forming barium dihydrogen pyrophosphate and barium metaphosphate sequentially, with a total endothermic enthalpy of –244.6 J g⁻¹ [1]. In contrast, Ca(H₂PO₄)₂·H₂O dehydrates in two steps at substantially lower temperatures: the first step occurs at 90–160°C (13% weight loss) and the second at 270–450°C (8% weight loss) [2]. The ~100°C higher onset of the first dehydration step for the barium analogue provides a wider thermal processing window for applications that require retention of the dihydrogen phosphate phase up to 250°C.

Thermal Analysis Dehydration Kinetics Phosphate Glass Precursor

Anisotropic Proton Conductivity Without Phase Transitions vs. CsH₂PO₄

Single-crystal Ba(H₂PO₄)₂ displays anisotropic proton conductivity: along the [100] direction conductivity values range from 3×10⁻⁹ to 2×10⁻⁷ S cm⁻¹ over 60–160°C, exceeding conductivity along [010] by one order of magnitude, with an activation energy of 0.80 eV [1]. Critically, Ba(H₂PO₄)₂ undergoes no phase transitions up to its dehydration temperature [1], whereas the benchmark proton conductor CsH₂PO₄ exhibits a superprotonic phase transition at ~228°C that is accompanied by a sharp conductivity jump but competes with dehydration under ambient pressure [2]. The absence of a structural phase transition in Ba(H₂PO₄)₂ eliminates the mechanical instability and grain-boundary degradation that plague CsH₂PO₄-based electrolytes during thermal cycling.

Proton Conductivity Solid Electrolyte Crystallographic Anisotropy

Stabilisation of High Proton Conductivity in Heterophase CsH₂PO₄–Ba(H₂PO₄)₂ Systems vs. Pure CsH₂PO₄

Incorporation of Ba(H₂PO₄)₂ into CsH₂PO₄ at mole fractions x = 0.15–0.20 eliminates the superprotonic phase transition and yields heterophase systems with proton conductivity of ~10⁻² S cm⁻¹ at 200–210°C under low humidity (RH ~15%), stable under long-term isothermal exposure [1]. In comparison, pure CsH₂PO₄ achieves comparable conductivity only above its 228°C phase transition and suffers from rapid dehydration-driven conductivity decay under dry conditions. The activation energy for conductivity in the composite decreases from 0.9 eV (CsH₂PO₄-rich) to 0.55 eV at x = 0.20 [1].

Composite Electrolyte Proton Conductor Heterophase System

Defined BaO/P₂O₅ Stoichiometry for Phosphate Laser Glass Manufacturing vs. Barium Metaphosphate

Optical-grade Ba(H₂PO₄)₂ is supplied with tightly controlled BaO content of 46% ± 0.5% and P₂O₅ content of 43% ± 0.5%, with transition-metal impurities Fe₂O₃ ≤ 2 ppm, Cu < 0.1 ppm, Ni < 1 ppm, Co < 1 ppm, Mn < 1 ppm, Pb < 1 ppm, Cr < 1 ppm . This composition directly maps to the BaO and P₂O₅ content ranges required in phosphate laser glasses, where BaO is specified at 0.8–12 wt% and P₂O₅ at 60–66 wt% in the final glass [1]. In contrast, barium metaphosphate [Ba(PO₃)₂] is used for high-melting-point optical glasses where the P₂O₅/BaO molar ratio approaches unity, but it lacks the acidic dihydrogen phosphate functionality that facilitates low-temperature reaction with other glass-forming oxides during the melt process.

Phosphate Laser Glass Optical Materials Glass Precursor

Low Refractive Index Corrosion-Inhibiting Pigment with Defined Loading Parameters vs. Zinc Phosphate

Ba(H₂PO₄)₂ is commercialised as HALOX® BW-191 and BW-111, non-refractive, white corrosion-inhibiting pigments. HALOX® BW-191 exhibits a density of 3 g mL⁻¹, mean particle size of 5.7 µm, oil absorption of 35.3 lbs 100 lbs⁻¹, a pH of 8.2 (10% aqueous solution), and water solubility of 0.02% . Recommended loading is 5–10% based on total formula weight for conventional coatings and 10–20% for high-solids systems [1]. Zinc phosphate, the industry-standard non-toxic anticorrosive pigment, has a refractive index of 1.6 and oil absorption typically in the range 25–40 lbs 100 lbs⁻¹ . The non-refractive character of Ba(H₂PO₄)₂ (formulated as a barium phosphosilicate) enables its use in clear and tinted topcoats without affecting colour and gloss, a key advantage over zinc phosphate which, despite its low refractive index, still imparts some opacity in high-loading formulations.

Corrosion Inhibitor Anticorrosive Pigment Protective Coatings

Best-Fit Research and Industrial Application Scenarios for Barium Bis(dihydrogenorthophosphate) (13466-20-1)


Intermediate-Temperature Proton-Conducting Solid Electrolytes

When designing proton-conducting electrolytes for fuel cells or hydrogen sensors that operate in the 150–250°C range under low-humidity conditions, Ba(H₂PO₄)₂ offers a unique combination of phase stability and anisotropic proton transport [1]. Its absence of a superprotonic phase transition eliminates the mechanical degradation seen with CsH₂PO₄ during thermal cycling, while its incorporation as a stabilising component in (1–x)CsH₂PO₄–xBa(H₂PO₄)₂ heterophase systems delivers ~10⁻² S cm⁻¹ conductivity with a reduced activation energy of 0.55 eV and stable performance under 15% relative humidity at 200–210°C [2].

Stoichiometric Precursor for Nd-Doped Phosphate Laser Glass

Ba(H₂PO₄)₂ with optical-grade certification (BaO 46% ± 0.5%, P₂O₅ 43% ± 0.5%, transition-metal impurities collectively < 10 ppm) is the preferred barium source for melting phosphate laser glasses where BaO is specified at 0.8–12 wt% of the final glass composition . The two-step thermal decomposition of Ba(H₂PO₄)₂ (maxima at ~265°C and ~370°C) provides a controlled release of water and conversion to metaphosphate during the batch-to-melt transition, facilitating homogeneous incorporation of Ba²⁺ into the phosphate glass network without bubble formation [1].

Non-Refractive Anticorrosive Pigment for High-Solids and Waterborne Coatings

Coatings formulators seeking a chrome-free, non-refractive corrosion-inhibiting pigment for clear or tinted industrial maintenance coatings should consider Ba(H₂PO₄)₂-based products such as HALOX® BW-191. With a mean particle size of 5.7 µm, oil absorption of 35.3 lbs 100 lbs⁻¹, pH 8.2, and recommended loading of 5–10% (conventional) or 10–20% (high solids), this pigment provides early rust inhibition while preserving optical clarity . The low water solubility (0.02%) ensures sustained inhibitor release without osmotic blistering.

Model System for Crystallographic Proton Transport Studies

The orthorhombic Pccn structure of Ba(H₂PO₄)₂, combined with its measurable proton conductivity anisotropy (σ[100]/σ[010] ≈ 10) and defined activation energy of 0.80 eV, makes it an excellent model compound for fundamental studies of proton transport mechanisms in acidic phosphate salts [1]. Researchers can leverage the availability of single crystals to investigate structure–property relationships without the complicating factor of a superprotonic phase transition, which is present in the widely studied CsH₂PO₄ system.

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